2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)7-6-16-14)10-4-3-5-11(15)8-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJKJCUZHUNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine can be achieved through a multi-step process involving the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorophenylhydrazine with ethylthioacetic acid can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit notable antimicrobial properties. A study highlighted the in vitro antimicrobial activity of various pyrazolo compounds against bacterial and fungal strains. It was found that certain derivatives showed significant inhibition against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infectious diseases .
Antitumor Activity
The antitumor potential of pyrazolo derivatives is another area of interest. Compounds similar to 2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Results demonstrated that these compounds could induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazolo compounds. Modifications at various positions of the pyrazolo ring system can lead to enhanced activity profiles. For example, substituents like ethylsulfanyl and chlorophenyl groups have been shown to influence both antimicrobial and antitumor activities positively .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of pyrazolo derivatives and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups exhibited stronger antibacterial activity compared to those with electron-donating groups .
- Anticancer Potential : In a comparative study, several pyrazolo derivatives were tested against standard chemotherapeutics like Doxorubicin. The findings revealed that some derivatives not only matched but exceeded the efficacy of Doxorubicin in specific cancer cell lines, indicating their potential as alternative therapies .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is structurally versatile, and modifications at positions 2 and 4 significantly alter biological activity and physicochemical properties. Below is a detailed comparison with structurally similar compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- Ethylsulfanyl (logP ~4.6) and benzylsulfanyl groups (e.g., 4-methoxybenzylsulfanyl, logP 4.689) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Chloro substituents (e.g., at position 4 in compound 1421312-08-4) lower molecular weight but maintain moderate lipophilicity .
Biological Activity Trends: TLR7 Antagonism: Pyrazolo[1,5-a]quinoxaline analogs with alkyl chains (e.g., 4–5 carbons) show potent TLR7 antagonism (IC₅₀ = 8.2–10 µM). Ethylsulfanyl in the target compound may offer similar chain-length advantages . Antiproliferative Activity: Derivatives with acetamide-linked sulfanyl groups (e.g., compound MFCD11995156) exhibit weak cytotoxicity against cancer cell lines (e.g., LoVo, MCF-7), suggesting substituent-dependent activity . ROS1 Inhibition: 3,4-Dimethoxyphenyl and chloro substituents (e.g., compound 1421312-08-4) are associated with kinase inhibition, highlighting the role of electron-donating/withdrawing groups .
Structural Modifications and Selectivity: Sulfanyl Group Variations: Ethylsulfanyl (target compound) vs. Aromatic Substitutions: 3-Chlorophenyl (target) vs. 3,4-dimethylphenyl (compound MFCD11996336) modulates hydrophobic interactions and receptor binding .
Biological Activity
The compound 2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinated phenyl and ethyl sulfide components. Characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.
Table 1: Summary of Synthesis Methods
| Methodology | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Reaction A | Pyrazole + Chlorobenzene + Ethyl sulfide | 75-85% | |
| Reaction B | Pyrazole + Ethyl bromide + Sulfur source | 70-80% |
Biological Activity
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological properties such as anti-inflammatory, antimicrobial, anticancer, and analgesic effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
- Case Study : In vitro assays indicated that this compound inhibited cell proliferation by inducing apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds have been well-documented. The compound under study demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Research Findings : A study reported that treatment with this compound resulted in over 60% inhibition of TNF-α production at a concentration of 10 µM compared to control groups .
The mechanisms through which this compound exerts its biological effects are believed to involve modulation of key signaling pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.
- Cytokine Modulation : It inhibits NF-kB signaling pathways that are critical for the expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine, and how is purity ensured?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution at the pyrazine core, followed by coupling of the 3-chlorophenyl moiety. Key steps include:
- Sulfanyl group introduction : Ethyl thiol derivatives react with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF).
- Aromatic coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl group attachment .
- Purity control : Thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography. Final characterization via H/C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. How are key functional groups (e.g., ethylsulfanyl, chlorophenyl) characterized in this compound?
- Analytical techniques :
- NMR spectroscopy : The ethylsulfanyl group shows distinct triplet signals for CH₂ groups (δ ~2.5–3.5 ppm, coupling). The chlorophenyl aromatic protons appear as a multiplet in δ 7.2–7.8 ppm .
- Elemental analysis : Confirms stoichiometric ratios (e.g., C, H, N, S) with <0.5% deviation from theoretical values .
- HRMS : Provides exact mass confirmation (e.g., [M+H] calculated vs. observed) .
Q. What experimental strategies are used to assess solubility and stability for in vitro assays?
- Solubility : Measured in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. LogP values are calculated via shake-flask methods to predict lipophilicity .
- Stability : Accelerated degradation studies under varying pH (1–10), temperatures (4–37°C), and light exposure. LC-MS monitors decomposition products over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Root-cause analysis :
- Purity verification : Reanalyze batches via HPLC (>95% purity) and ICP-MS (metal contamination checks) .
- Assay variability : Compare protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Structural confirmation : Single-crystal X-ray diffraction to rule out polymorphic or stereochemical discrepancies .
Q. What methodologies optimize the pyrazolo[1,5-a]pyrazine scaffold for target-specific activity?
- Structure-activity relationship (SAR) strategies :
- Substituent variation : Replace ethylsulfanyl with methylsulfonyl or amino groups to modulate electronic effects.
- Positional isomerism : Synthesize 2-(4-chlorophenyl) analogs to assess steric vs. electronic contributions .
- Biological testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) for recombinant enzymes (e.g., phosphodiesterases) .
- Cellular uptake : Radiolabeled C-compound tracking or fluorescence microscopy with BODIPY-tagged derivatives .
- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes to active sites (e.g., ATP-binding pockets) .
Q. What crystallographic techniques validate the compound’s solid-state structure?
- Single-crystal X-ray diffraction :
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K, with absorption correction (multi-scan) .
- Refinement : SHELXL-97 for structure solution, yielding R-factor <0.06. Key metrics: bond lengths (±0.01 Å), angles (±0.1°), and torsional angles for planar groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
